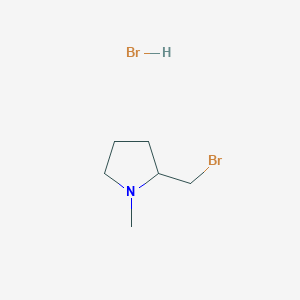

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-1-methylpyrrolidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.BrH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBVHJLHXAWSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13617-00-0 | |

| Record name | 2-(bromomethyl)-1-methylpyrrolidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties and Chemical Profile of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a bifunctional heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a building block, it incorporates the valuable N-methylpyrrolidine scaffold, a privileged structure found in numerous natural products and pharmaceuticals. This guide provides a comprehensive technical overview of its core basic properties, chemical reactivity, synthesis, and analytical characterization. We delve into the electronic factors governing its basicity, propose detailed experimental protocols for its characterization, and explore its stability and handling considerations. The insights presented herein are designed to equip researchers with the foundational knowledge required to effectively utilize this versatile reagent in complex synthetic applications.

Molecular Profile and Physicochemical Properties

Chemical Identity and Structure

This compound is the salt form of a tertiary amine. The hydrobromide formulation enhances the compound's stability and improves its handling characteristics, often presenting as a crystalline solid that is more amenable to storage and weighing than the corresponding free base.[1] The structure features a chiral center at the C2 position of the pyrrolidine ring.

The core structure consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted with a methyl group on the nitrogen atom (N1) and a bromomethyl group at the adjacent carbon (C2).

| Identifier | Data | Source |

| Compound Name | This compound | - |

| Molecular Formula | C₆H₁₃Br₂N | [2] |

| Molecular Weight | 258.98 g/mol | [2] |

| Structure (Free Base) | CN1CCCC1CBr | [3] |

| CAS Number | Not explicitly available for the hydrobromide salt. The free base is associated with PubChem CID 56773752. | [3] |

Basicity and pKa Analysis: An Inductive-Driven Profile

The defining basic property of 2-(Bromomethyl)-1-methylpyrrolidine is the availability of the lone pair of electrons on the tertiary nitrogen atom. Understanding its pKa (the acid dissociation constant of its conjugate acid) is critical for predicting its behavior in reaction media.

Causality Behind the pKa Shift: The bromine atom is highly electronegative, creating a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the C2-C(H₂)-Br linkage to the pyrrolidine ring. The proximity of this electron-withdrawing group to the nitrogen atom reduces the electron density of the nitrogen's lone pair, making it less available to accept a proton. Consequently, the conjugate acid becomes more acidic (more willing to donate its proton), which corresponds to a lower pKa value compared to the unsubstituted 1-methylpyrrolidine.

Caption: Inductive effect of the bromomethyl group on basicity.

Protocol: Experimental pKa Determination via Potentiometric Titration

This protocol provides a self-validating method for the precise determination of the compound's pKa.

Objective: To determine the pKa of this compound in aqueous solution at 25°C.

Materials:

-

This compound (accurately weighed)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

100 mL beaker

Methodology:

-

System Calibration: Calibrate the pH meter using standard buffers at pH 4.00, 7.00, and 10.00. Ensure the slope is between 95-105%.

-

Sample Preparation: Accurately weigh ~0.1 mmol of the hydrobromide salt and dissolve it in 50 mL of CO₂-free deionized water in the beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode and the burette tip into the solution. Ensure the electrode tip is not in the vortex of the stirring solution.

-

Initial Titration (Back Titration): As the compound is a hydrobromide salt (already protonated), first titrate with standardized 0.1 M NaOH. Add titrant in 0.1-0.2 mL increments, recording the pH after each addition. Continue well past the equivalence point (indicated by a sharp inflection in pH).

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (V_eq) from the point of maximum slope on the curve (or by using the first derivative plot, d(pH)/dV).

-

The pKa is equal to the pH at the half-equivalence point (V_eq / 2). This is because at this point, the concentrations of the free base [B] and its conjugate acid [BH⁺] are equal, according to the Henderson-Hasselbalch equation (pH = pKa + log([B]/[BH⁺])).

-

-

Validation: Repeat the titration at least twice more. The resulting pKa values should be within ±0.05 units to ensure reproducibility.

Synthesis and Purification

While numerous methods exist for creating substituted pyrrolidines, a common and logical approach for this target involves the bromination of a suitable alcohol precursor.

Proposed Synthetic Workflow

A plausible synthetic route starts from (S)-1-methylpyrrolidine-2-methanol, which can be synthesized from commercially available (S)-prolinol. The hydroxyl group is then converted to the bromide.

Caption: Proposed two-step synthesis of the target compound.

Protocol: Synthesis via Bromination of (S)-1-Methylpyrrolidine-2-methanol

Disclaimer: This is a proposed protocol based on established chemical transformations. It must be performed by qualified personnel with appropriate safety precautions.

Objective: To synthesize 2-(Bromomethyl)-1-methylpyrrolidine from its corresponding alcohol and convert it to the hydrobromide salt.

Materials:

-

(S)-1-Methylpyrrolidine-2-methanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrogen bromide (48% aq. or as a solution in acetic acid)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve triphenylphosphine (1.1 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add carbon tetrabromide (1.1 eq.) portion-wise, maintaining the temperature at 0°C. The solution will turn into a yellowish slurry.

-

Substrate Addition: Add a solution of (S)-1-Methylpyrrolidine-2-methanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification (Free Base): The crude product is purified by flash column chromatography on silica gel to yield the free base, 2-(Bromomethyl)-1-methylpyrrolidine.

-

Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add one equivalent of HBr (e.g., 48% aqueous solution or a standardized solution in acetic acid) dropwise with vigorous stirring. The hydrobromide salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white to off-white solid.

Chemical Reactivity and Stability

Dual Reactivity Profile

The molecule possesses two key sites of reactivity:

-

The Tertiary Amine (Nucleophile/Base): The nitrogen lone pair can act as a base to abstract protons or as a nucleophile to attack electrophilic centers.

-

The Bromomethyl Group (Electrophile): The primary carbon atom bonded to bromine is electrophilic and is susceptible to attack by nucleophiles in Sₙ2 reactions.

Stability and Intramolecular Reactivity

While the hydrobromide salt form significantly enhances stability by protonating the reactive amine, the free base is susceptible to a crucial intramolecular side reaction. Under basic conditions, the nitrogen lone pair can displace the bromide atom via an intramolecular Sₙ2 reaction, forming a highly strained and reactive bicyclic aziridinium ion.

Caption: Competing intermolecular and intramolecular reaction pathways.

Handling Implications:

-

Storage: Store the compound as its hydrobromide salt in a cool, dry place away from incompatible materials (strong bases).

-

Reaction Conditions: When using the compound as an electrophile in Sₙ2 reactions, it is critical to control the basicity of the medium. The presence of a strong, non-nucleophilic base can deprotonate the salt to the free base, potentially initiating the undesired intramolecular cyclization. It is often preferable to perform such alkylation reactions under neutral or slightly acidic conditions.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for confirming the identity and purity of this compound.

Spectroscopic Profile (Expected)

-

¹H NMR (in D₂O):

-

N-CH₃: A singlet around ~3.0-3.3 ppm.

-

CH₂Br: Two diastereotopic protons, likely appearing as a multiplet or two doublets of doublets (an ABX system) around ~3.5-3.8 ppm.

-

Ring Protons (CH, CH₂): A series of complex multiplets between ~2.0-4.0 ppm.

-

-

¹³C NMR (in D₂O):

-

N-CH₃: A signal around ~40-45 ppm.

-

CH₂Br: A signal around ~30-35 ppm.

-

Ring Carbons: Signals in the range of ~20-70 ppm.

-

-

Mass Spectrometry (ESI+): The free base (after loss of HBr) would show a characteristic isotopic pattern for a single bromine atom, with two major peaks at m/z [M+H]⁺ and [M+2+H]⁺ in an approximate 1:1 ratio.

-

Infrared (IR) Spectroscopy (KBr pellet):

-

Broad N-H stretch from the ammonium salt (~2400-2800 cm⁻¹).

-

C-H stretching (~2850-3000 cm⁻¹).

-

C-Br stretch (~600-700 cm⁻¹).

-

Protocol: Purity Assessment by HPLC-UV

Objective: To determine the purity of a sample of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Methodology:

-

System Suitability: Equilibrate the column with the initial mobile phase conditions. Perform a blank injection (mobile phase) to ensure a clean baseline. Inject a standard of a related compound (e.g., caffeine) to verify column performance and retention time stability.

-

Sample Preparation: Prepare a sample solution of ~1 mg/mL in the mobile phase A.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection: 210 nm (as the compound lacks a strong chromophore, low UV is necessary).

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and re-equilibrate.

-

-

-

Data Analysis: Integrate the peak areas of all detected components. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Applications in Research and Development

The primary utility of this compound is as a chiral synthetic building block . The pyrrolidine ring is a core component of many biologically active molecules and approved drugs.[5] This reagent allows for the facile introduction of the N-methyl-2-methylpyrrolidine moiety onto a target molecule via nucleophilic substitution. Its applications span:

-

Medicinal Chemistry: Synthesis of novel drug candidates for various therapeutic areas.

-

Agrochemicals: Development of new pesticides and herbicides.

-

Catalysis: As a precursor for chiral ligands used in asymmetric synthesis.

References

-

PubChem. 2-(bromomethyl)-1-methylpyrrolidine. [Online] Available at: [Link]

-

PubChem. 1-Methylpyrrolidine. [Online] Available at: [Link]

-

Mayr, H., et al. "Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts." European Journal of Organic Chemistry. [Online] Available at: [Link]

-

MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." Molecules. [Online] Available at: [Link]

-

Brandt, P., et al. "Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product." Journal of Pharmaceutical and Biomedical Analysis. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide (CAS No. 13617-00-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a key building block in modern organic synthesis and pharmaceutical development. The document details its chemical and physical properties, outlines a robust synthesis protocol from a readily available precursor, and explores its reactivity, particularly in nucleophilic substitution reactions. Furthermore, this guide delves into the instrumental analysis of the compound, presenting typical analytical data. A significant focus is placed on its application as a strategic intermediate in the synthesis of active pharmaceutical ingredients (APIs), exemplified by its role in the development of muscarinic receptor antagonists. Safety protocols and handling procedures are also discussed to ensure its effective and safe utilization in a laboratory setting.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a reactive "handle," such as a bromomethyl group, onto this scaffold provides a versatile intermediate for the construction of more complex molecular architectures. This compound (CAS No. 13617-00-0) is one such valuable synthon, offering a combination of a chiral pyrrolidine core and a reactive electrophilic center. Its hydrobromide salt form enhances stability and simplifies handling compared to the free base.[2] This guide aims to provide an in-depth understanding of this compound for professionals engaged in chemical research and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 13617-00-0 | [3] |

| Molecular Formula | C₆H₁₃Br₂N | [3] |

| Molecular Weight | 258.98 g/mol | [3] |

| Appearance | Typically a white to off-white crystalline solid | [2] |

| Solubility | Soluble in water and polar organic solvents | [2] |

| Stability | The hydrobromide salt is more stable and less volatile than the corresponding free base. | [2] |

Synthesis of this compound

The most common and practical synthetic route to this compound involves the bromination of the corresponding alcohol, N-methyl-L-prolinol. This precursor is readily available and can be synthesized from the naturally occurring amino acid, L-proline.[4][5]

Synthesis of the Precursor: N-Methyl-L-prolinol

N-Methyl-L-prolinol can be efficiently prepared from L-proline via a two-step process involving N-formylation followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).[4][5]

Experimental Protocol: Synthesis of N-Methyl-L-prolinol [4][5]

-

Step 1: N-Formylation of L-proline.

-

Dissolve L-proline in 97% formic acid and cool the solution to 5-10 °C.

-

Slowly add acetic anhydride while maintaining the temperature.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Quench the reaction with ice-cold water.

-

Remove the solvent by evaporation to yield (S)-(-)-N-formylproline, which can be used in the next step without further purification.

-

-

Step 2: Reduction to N-Methyl-L-prolinol.

-

Slowly add a tetrahydrofuran (THF) solution of (S)-(-)-N-formylproline to a suspension of lithium aluminum hydride in THF, maintaining a gentle reflux.

-

Continue to reflux the mixture for 48 hours.

-

After cooling to room temperature, quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and dry the filtrate over anhydrous magnesium sulfate.

-

Concentrate the filtrate and purify the crude product by distillation to obtain N-methyl-L-prolinol.

-

Bromination of N-Methyl-L-prolinol

The conversion of the hydroxyl group of N-methyl-L-prolinol to a bromide is typically achieved using a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[2][6] The use of HBr is often preferred for its directness in forming the hydrobromide salt.

Experimental Protocol: Synthesis of this compound

-

To a solution of N-methyl-L-prolinol in a suitable solvent, add a stoichiometric excess of concentrated hydrobromic acid.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether, to yield this compound as a crystalline solid.

Caption: Synthetic pathway to the target compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of the bromomethyl group. The carbon atom of the CH₂Br moiety is electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the N-methyl-2-pyrrolidinylmethyl moiety into various molecular frameworks.

Caption: General Sₙ2 reaction mechanism.

The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid and, if necessary, to deprotonate the nucleophile. The choice of solvent and reaction temperature is crucial for optimizing the reaction rate and minimizing side reactions.

Instrumental Analysis

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule. The following are predicted chemical shifts and coupling patterns:

-

¹H NMR: The spectrum would be expected to show signals for the methyl group on the nitrogen, the diastereotopic protons of the bromomethyl group, the methine proton at the 2-position of the pyrrolidine ring, and the methylene protons of the pyrrolidine ring.

-

¹³C NMR: The spectrum would display distinct signals for the N-methyl carbon, the bromomethyl carbon, the methine carbon at C2, and the methylene carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, the expected molecular ion peak would be observed. In the case of the hydrobromide salt, electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺.[7]

Applications in Drug Development

The N-methyl-2-pyrrolidinylmethyl moiety is a common structural motif in a variety of pharmaceutical agents, particularly those targeting the central nervous system. This compound serves as a key intermediate for introducing this pharmacophore.

Synthesis of Muscarinic Receptor Antagonists

Muscarinic receptors are implicated in a range of physiological processes, and their antagonists are used to treat various conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.[8][9] Several potent and selective muscarinic antagonists feature the N-methyl-2-pyrrolidinylmethyl group. The synthesis of these compounds often involves the alkylation of a suitable nucleophile with 2-(bromomethyl)-1-methylpyrrolidine or a related derivative.[10]

Illustrative Synthetic Application:

A common synthetic strategy involves the reaction of 2-(bromomethyl)-1-methylpyrrolidine with a nucleophilic core structure, which could be an amine, alcohol, or other suitable functional group, to construct the final drug molecule. This key bond-forming step highlights the importance of the title compound as a reactive intermediate.

Caption: Role in API synthesis.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

In case of contact:

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its straightforward synthesis from L-proline, combined with the reactivity of the bromomethyl group, makes it an attractive intermediate for the introduction of the N-methyl-2-pyrrolidinylmethyl scaffold into complex molecules. A thorough understanding of its properties, synthesis, reactivity, and safe handling is essential for its effective utilization in the laboratory.

References

- MedchemExpress.com.

-

PubChemLite. This compound (C6H12BrN). [Online] Available at: [Link]

- Fisher Scientific.

- Sigma-Aldrich.

- Fisher Scientific.

- Eglen, R. M., Hegde, S. S., & Watson, N. (1997). Muscarinic receptor subtypes and smooth muscle function. Pharmacological reviews, 49(3), 257-293.

- Karki, M., & Magolan, J. (2015). Bromination of Olefins with HBr and DMSO. The Journal of organic chemistry, 80(7), 3701–3707.

- Peretto, I., Petrillo, P., & Imbimbo, B. P. (2009). Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. Medicinal research reviews, 29(5), 815–853.

-

Semantic Scholar. [PDF] Muscarinic Receptor Agonists and Antagonists. [Online] Available at: [Link]

- Google Patents. EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.

- Li Petri, G., Spanò, V., D'Anneo, A., Rappa, F., & Lauria, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4998.

- Dei, S., Bellucci, C., Buccioni, M., Ferraroni, M., Guandalini, L., Manetti, D., Martini, E., Marucci, G., Matucci, R., Nesi, M., Romanelli, M. N., Scapecchi, S., & Teodori, E. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of medicinal chemistry, 50(6), 1409–1413.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. N-Methyl-L-prolinol | 34381-71-0 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bromination of Olefins with HBr and DMSO [organic-chemistry.org]

- 7. US10202393B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-α]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]

- 8. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide chemical structure

An In-depth Technical Guide to 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide: Synthesis, Characterization, and Applications

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique conformational properties and its ability to engage in critical hydrogen bonding interactions make it an invaluable component in the design of molecules targeting a wide array of biological systems, including central nervous system (CNS) receptors.[3] this compound emerges as a highly valuable, albeit specialized, synthetic intermediate. Its structure combines the foundational pyrrolidine framework with a reactive bromomethyl group, presenting a versatile electrophilic handle for the construction of more complex molecular architectures.[4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, analytical characterization, and potential applications of this reactive building block. As a hydrobromide salt, the compound exhibits enhanced stability and improved solubility in polar solvents, facilitating its practical use in a laboratory setting.[4]

| Property | Value |

| Chemical Formula | C₆H₁₃Br₂N |

| Molecular Weight | 258.98 g/mol [5] |

| CAS Number | 144930-46-9 (for hydrobromide); 60365-88-0 (for (S)-free base)[6][7] |

| Appearance | Typically a solid |

| Synonyms | 2-(Bromomethyl)-1-methylpyrrolidine HBr |

Section 1: Chemical Structure and Physicochemical Properties

The utility of this compound is intrinsically linked to its distinct structural features. Understanding these features is paramount to predicting its reactivity and designing effective synthetic strategies.

Key Structural Features:

-

Chiral Center: The carbon at the C2 position is a stereocenter. Therefore, the compound can exist as the (R)-enantiomer, the (S)-enantiomer, or as a racemic mixture.[6][8] The specific stereoisomer used is critical in asymmetric synthesis, where precise three-dimensional orientation is required for biological activity.

-

Tertiary Amine: The nitrogen atom is part of the pyrrolidine ring and is N-methylated, classifying it as a tertiary amine. In its hydrobromide salt form, this nitrogen is protonated, rendering it non-nucleophilic. Neutralization with a base is required to liberate the free base if the nitrogen's basicity or nucleophilicity is to be utilized.

-

Primary Alkyl Bromide: The bromomethyl (-CH₂Br) group is the molecule's primary reactive site. As a primary alkyl halide, it is an excellent electrophile, highly susceptible to nucleophilic substitution, predominantly through an SN2 mechanism.[4] This allows for the covalent attachment of the pyrrolidine moiety to a wide range of nucleophilic substrates.

Section 2: Proposed Synthesis and Reaction Mechanism

While specific literature detailing the synthesis of this compound is scarce, a robust and logical synthetic route can be devised from the commercially available precursor, (S)-(-)-1-Methyl-2-pyrrolidinemethanol, via a standard bromination reaction.[9]

Core Reaction: Conversion of a primary alcohol to a primary alkyl bromide.

Proposed Reagent: Phosphorus tribromide (PBr₃) is an exemplary choice for this transformation. It reliably converts primary and secondary alcohols to their corresponding bromides with high yields and, crucially, proceeds via an SN2 pathway, which ensures inversion of stereochemistry at a chiral center.[10][11] This predictability is vital for stereocontrolled synthesis.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-(-)-1-Methyl-2-pyrrolidinemethanol (1.0 equiv.) and dissolve in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add phosphorus tribromide (PBr₃, 0.4 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly. The reaction is exothermic, and slow addition is critical to control it.[12]

-

Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

-

Salt Formation: Dissolve the crude (R)-2-(Bromomethyl)-1-methylpyrrolidine in diethyl ether. Add a solution of HBr in acetic acid or diethyl ether dropwise until precipitation is complete.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound product.

Reaction Mechanism: Bromination with PBr₃

The conversion of the alcohol to the alkyl bromide proceeds through a well-established SN2 mechanism.

-

Activation: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated phosphite ester intermediate. This step converts the poor leaving group (-OH) into a much better leaving group (-OPBr₂).[13]

-

Substitution: The bromide ion (Br⁻), now acting as a nucleophile, performs a backside attack on the carbon atom bonded to the activated oxygen. This SN2 displacement breaks the C-O bond and forms the new C-Br bond, resulting in an inversion of configuration at the chiral center.[10][13]

Section 3: Analytical Characterization (Predicted)

No publicly available spectra for this compound exist. However, based on its structure and data from analogous compounds, a reliable prediction of its spectral characteristics can be made.[14][15]

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~3.5-3.8 (m, 2H, -CH₂Br), ~3.0-3.4 (m, 3H, ring protons adjacent to N and C2), ~2.8 (s, 3H, N-CH₃), ~1.8-2.2 (m, 4H, remaining ring protons). The protonated amine may cause peak broadening. |

| ¹³C NMR | δ (ppm): ~60-65 (C2-carbon), ~55-60 (ring carbons adjacent to N), ~40-45 (N-CH₃), ~35-40 (-CH₂Br), ~20-30 (remaining ring carbons). |

| IR Spectroscopy | ν (cm⁻¹): 2800-3000 (C-H stretching), 2400-2700 (broad, N⁺-H stretching from HBr salt), 1450-1480 (CH₂ bending), 1100-1200 (C-N stretching), 600-700 (C-Br stretching). |

| Mass Spectrometry | (ESI+): Expected [M+H]⁺ peak for the free base (C₆H₁₂BrN) at m/z 178.02 and 180.02, showing a characteristic ~1:1 isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |

Section 4: Applications in Synthesis and Drug Discovery

The primary utility of this compound is as an electrophilic building block for introducing the N-methylpyrrolidin-2-ylmethyl moiety into target molecules. This reaction is typically a nucleophilic substitution at the bromomethyl carbon.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. CAS 3433-29-2: Pyrrolidine, 2-(bromomethyl)-, hydrobromide… [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. (2S)-2-(broMoMethyl)-1-Methyl-Pyrrolidine | 60365-88-0 [amp.chemicalbook.com]

- 7. (S)-2-Bromomethyl-1-methyl-pyrrolidine | CAS#:60365-88-0 | Chemsrc [chemsrc.com]

- 8. 2565790-83-0|(R)-2-(Bromomethyl)-1-methylpyrrolidine hydrobromide|BLD Pharm [bldpharm.com]

- 9. (S)-(-)-1-甲基-2-吡咯烷甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. byjus.com [byjus.com]

- 11. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 12. reddit.com [reddit.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 1-Methylpyrrolidine(120-94-5) 1H NMR spectrum [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

Introduction

This compound is a key heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceutical agents and other specialty chemicals. Its bifunctional nature, featuring a reactive bromomethyl group and a tertiary amine, allows for a wide range of subsequent chemical modifications. This guide provides a detailed, field-proven methodology for the synthesis of this compound, grounded in fundamental principles of organic chemistry. We will explore the reaction mechanism, provide a step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Recommended Synthetic Pathway: An Overview

The most direct and efficient route for the preparation of this compound involves the nucleophilic substitution of the hydroxyl group in the readily available precursor, 1-methyl-2-pyrrolidinemethanol. This transformation is typically achieved using a strong brominating agent, with hydrobromic acid (HBr) being a preferred choice as it serves a dual role: acting as the bromide source for the substitution reaction and as the acid for the formation of the final hydrobromide salt.

Caption: Synthetic workflow from 1-methyl-2-pyrrolidinemethanol.

Mechanistic Insights and Rationale

The conversion of a primary alcohol to an alkyl bromide using hydrobromic acid proceeds via a nucleophilic substitution (SN2) mechanism. The following steps delineate this transformation:

-

Protonation of the Hydroxyl Group: The synthesis is initiated by the protonation of the hydroxyl group of 1-methyl-2-pyrrolidinemethanol by the strong acid (HBr). This is a crucial activation step, as it converts the poor leaving group, hydroxide (-OH), into a much better leaving group, water (H₂O).

-

Nucleophilic Attack by Bromide: The bromide ion (Br⁻), generated from the dissociation of HBr, then acts as a nucleophile. It attacks the electrophilic carbon atom bearing the protonated hydroxyl group in a concerted fashion. This backside attack displaces the water molecule and leads to the formation of the C-Br bond with an inversion of stereochemistry at the reaction center.

-

Salt Formation: Since the reaction is conducted in an excess of HBr, the basic tertiary amine of the pyrrolidine ring is protonated to form the corresponding hydrobromide salt. This salt is often less soluble in the reaction medium, which can facilitate its isolation upon cooling.

The choice of concentrated HBr is strategic. It provides a high concentration of both the necessary proton source and the bromide nucleophile, driving the reaction towards completion. The use of heat is also critical to overcome the activation energy of the SN2 reaction.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents:

-

1-methyl-2-pyrrolidinemethanol

-

Hydrobromic acid (48% aqueous solution)

-

Diethyl ether (anhydrous)

-

Acetone (anhydrous)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-2-pyrrolidinemethanol.

-

Reagent Addition: Carefully add a stoichiometric excess of 48% aqueous hydrobromic acid to the flask while stirring. The addition should be done cautiously as the initial protonation is an exothermic process.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool it in an ice bath. The product, this compound, should precipitate as a solid.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting material and non-polar impurities.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as acetone or an ethanol/ether mixture.

-

Drying: Dry the purified product under a vacuum to obtain the final this compound.

Data Summary and Expected Outcome

The following table summarizes the key parameters for this synthesis.

| Parameter | Value | Rationale |

| Starting Material | 1-methyl-2-pyrrolidinemethanol | Commercially available and contains the necessary carbon skeleton and hydroxyl group for conversion. |

| Reagent | Hydrobromic Acid (48% aq.) | Serves as both the bromide source and the acid for protonation and final salt formation. |

| Molar Ratio (HBr:Alcohol) | ~3:1 | An excess of HBr ensures complete protonation and provides a high concentration of the nucleophile. |

| Reaction Temperature | Reflux | Provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate. |

| Reaction Time | 4-8 hours | Dependent on scale and reaction progress, which should be monitored. |

| Expected Yield | 70-85% | Typical yields for this type of transformation under optimized conditions. |

| Product Appearance | White to off-white crystalline solid | The hydrobromide salt is typically a solid at room temperature. |

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound by showing the characteristic chemical shifts and coupling patterns for the protons and carbons in the molecule. The disappearance of the hydroxyl proton and the appearance of a new signal for the bromomethyl group are key indicators.

-

Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the broad O-H stretch from the starting alcohol and the presence of C-Br stretching vibrations.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the free base form of the product.

Safety and Handling Precautions

-

Hydrobromic Acid: This is a highly corrosive and toxic acid. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Organic Solvents: Diethyl ether and acetone are highly flammable. Ensure there are no open flames or ignition sources in the vicinity during their use.

-

General Precautions: It is recommended to perform a thorough risk assessment before starting the synthesis.

Conclusion

The synthesis of this compound from 1-methyl-2-pyrrolidinemethanol using hydrobromic acid is a robust and efficient method. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers can reliably produce this valuable synthetic intermediate. The protocol outlined in this guide provides a solid foundation for its successful preparation in a laboratory setting.

An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide: A Roadmap for Target Identification and Validation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a small molecule featuring a pyrrolidine scaffold, a common motif in numerous biologically active compounds, and a reactive bromomethyl group.[1][2] While specific biological targets of this compound are not yet publicly documented, its chemical structure strongly suggests a mechanism of action centered on targeted covalent inhibition. This guide provides a comprehensive framework for elucidating the mechanism of action of this and similar molecules. We will delve into the theoretical underpinnings of its reactivity, outline a strategic experimental workflow for target identification and validation, and provide detailed protocols for key assays. This document is intended to serve as a roadmap for researchers investigating novel electrophilic compounds.

Introduction: The Hypothesis of Covalent Inhibition

The structure of this compound points towards a specific and potent mechanism of action: covalent inhibition. Covalent inhibitors form a stable, chemical bond with their biological target, often leading to irreversible or long-lasting modulation of its function.[3] This mode of action can offer advantages in terms of potency, duration of action, and the ability to target proteins with shallow binding pockets.[3]

Our hypothesis is built on two key structural features:

-

The Pyrrolidine Scaffold: The pyrrolidine ring is a five-membered nitrogen-containing heterocycle prevalent in a vast array of natural products and synthetic drugs.[1][2] This scaffold can provide a three-dimensional structure that allows for specific, non-covalent interactions with a protein's binding pocket, contributing to the molecule's selectivity.[1]

-

The Bromomethyl "Warhead": The bromomethyl group is a potent electrophilic moiety.[4] It functions as an alkylating agent, making the carbon atom susceptible to attack by nucleophilic amino acid residues on a target protein.[5] This is the "warhead" that is predicted to form the covalent bond.

The general mechanism of covalent inhibition is a two-step process:

-

Reversible Binding: The inhibitor first binds to the target protein non-covalently, driven by interactions such as hydrogen bonding, van der Waals forces, and hydrophobic effects. The pyrrolidine core and the methyl group likely play a significant role in this initial recognition and binding.

-

Irreversible Covalent Bonding: Following initial binding, the electrophilic bromomethyl group is positioned in close proximity to a nucleophilic amino acid residue within the binding site. This proximity facilitates a nucleophilic substitution reaction (likely an SN2 mechanism), forming a stable covalent bond and leading to the inactivation of the protein.[5]

Predicted Reactivity and Potential Biological Nucleophiles

The bromomethyl group is a classic electrophile for SN2 reactions.[5] In a biological context, several amino acid side chains can act as nucleophiles to react with this electrophile. The most likely candidates, in descending order of typical reactivity, are:

-

Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form, and is a common target for covalent inhibitors.[3]

-

Lysine: The primary amine of a lysine side chain, when unprotonated, is also a strong nucleophile.

-

Histidine: The imidazole side chain of histidine can act as a nucleophile.

-

Serine and Threonine: The hydroxyl groups of these amino acids are generally less nucleophilic but can be activated within an enzyme's active site.[3]

-

Tyrosine: The phenolate form of tyrosine can also serve as a nucleophile.[3]

The specific residue targeted will depend on its accessibility within the binding pocket and its nucleophilicity in the local microenvironment.

A Strategic Workflow for Target Identification and Mechanism Validation

The following experimental workflow provides a systematic approach to identify the biological target(s) of this compound and validate its covalent mechanism of action.

Detailed Experimental Protocols

Phase 1: Initial Characterization

4.1. Glutathione (GSH) Reactivity Assay

-

Rationale: This assay assesses the intrinsic reactivity of the compound.[6] Rapid reaction with GSH, a ubiquitous biological nucleophile, may indicate a lack of selectivity and potential for off-target effects.

-

Protocol:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a solution of GSH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate the compound with the GSH solution at various concentrations and time points.

-

Monitor the depletion of GSH over time using a commercially available kit (e.g., Ellman's reagent-based assay) or by LC-MS to detect the formation of the GSH adduct.

-

Calculate the half-life of the compound in the presence of GSH. Compounds with a very short half-life (<100 minutes) may be considered too reactive for further development.[6]

-

Phase 2: Target Identification

4.2. Activity-Based Protein Profiling (ABPP)

-

Rationale: ABPP is a powerful chemoproteomic technique to identify the protein targets of a covalent inhibitor in a complex biological system, such as a cell lysate or live cells.[7]

-

Protocol:

-

Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of this compound to serve as a "clickable" probe.

-

Labeling: Incubate the probe with a proteome (cell lysate or intact cells) to allow for covalent labeling of target proteins.

-

Click Chemistry: After labeling, lyse the cells (if necessary) and perform a click reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the probe-labeled proteins.

-

Enrichment/Visualization: If a biotin tag was used, enrich the labeled proteins using streptavidin beads. If a fluorophore was used, visualize the labeled proteins by in-gel fluorescence.

-

Identification by Mass Spectrometry: Digest the enriched proteins with trypsin and identify them by LC-MS/MS.

-

Phase 3: Target Validation and Mechanistic Studies

4.3. Intact Protein Mass Spectrometry

-

Rationale: This method provides direct evidence of covalent bond formation by detecting the mass increase of the target protein corresponding to the mass of the inhibitor.[8][9]

-

Protocol:

-

Incubate the purified recombinant target protein with an excess of this compound.

-

Remove the unbound compound using a desalting column or dialysis.

-

Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS).

-

Compare the mass spectrum of the treated protein with that of an untreated control. A mass shift corresponding to the molecular weight of the inhibitor (minus HBr) confirms covalent modification.

-

4.4. LC-MS/MS Peptide Mapping for Binding Site Identification

-

Rationale: This "bottom-up" proteomic approach identifies the specific amino acid residue that is covalently modified by the inhibitor.[10][11]

-

Protocol:

-

Covalently label the purified target protein as described in the intact mass spectrometry protocol.

-

Denature, reduce, and alkylate the protein.

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Use proteomics software to search the MS/MS data for peptides that have a mass modification corresponding to the inhibitor. The MS/MS fragmentation pattern will reveal the specific amino acid residue that is modified.[10]

-

4.5. Biochemical Assays for Covalent Inhibition Kinetics

-

Rationale: Standard IC50 determination can be misleading for covalent inhibitors.[12] Specialized assays are needed to determine the kinetic parameters of covalent inhibition, such as the inactivation rate constant (kinact) and the inhibitor affinity (KI).

-

Protocol (Jump Dilution):

-

Incubate the target enzyme with a high concentration of the inhibitor for various time points.

-

At each time point, dilute the mixture significantly to prevent further binding of the inhibitor.

-

Measure the remaining enzyme activity using a suitable substrate.

-

Plot the natural log of the remaining activity versus the pre-incubation time. The slope of this line will give the observed rate of inactivation (kobs).

-

Repeat this at multiple inhibitor concentrations and plot kobs versus inhibitor concentration to determine kinact and KI.

-

Table 1: Quantitative Data Summary for Covalent Inhibitor Characterization

| Parameter | Assay | Purpose |

| Half-life (t1/2) | GSH Reactivity Assay | Assesses intrinsic reactivity and potential for off-target effects. |

| Δ Mass | Intact Protein MS | Confirms covalent adduct formation. |

| Modified Residue | LC-MS/MS Peptide Mapping | Identifies the specific amino acid target of covalent modification. |

| kinact/KI | Covalent Kinetics Assay | Determines the efficiency of covalent inactivation.[6] |

Conclusion

While the specific biological role of this compound remains to be elucidated, its chemical structure provides a clear and compelling hypothesis for its mechanism of action: targeted covalent inhibition. The pyrrolidine scaffold likely guides the molecule to a specific protein binding pocket, where the electrophilic bromomethyl "warhead" forms a covalent bond with a key nucleophilic residue, modulating the protein's function. The experimental roadmap detailed in this guide provides a rigorous and systematic approach for any research team to test this hypothesis, identify the molecular target(s), and characterize the precise mechanism of action. This framework is not only applicable to the compound but also serves as a valuable template for the investigation of other novel covalent inhibitors, a class of molecules with growing therapeutic importance.

References

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Available at: [Link]

-

García-Ramos, Y., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Archives of toxicology, 93(8), 2095–2115. Available at: [Link]

-

de Bruin, G., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(16), 4988. Available at: [Link]

-

Petrick, L., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 159. Available at: [Link]

-

Bateman, K. P., et al. (2004). Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. Chemical Research in Toxicology, 17(4), 547-554. Available at: [Link]

- BenchChem. (2025). A Comparative Analysis of 2-Bromomethyl-3-methylmaleic Anhydride Cross-Reactivity with Diverse Nucleophiles. BenchChem Application Note.

-

BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. Available at: [Link]

-

Schwab, A., et al. (2023). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 16(5), 663. Available at: [Link]

-

Zhang, Z. Y. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology, 2743, 301-316. Available at: [Link]

-

Weerapana, E., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Current opinion in chemical biology, 14(4), 489-496. Available at: [Link]

-

Domainex. (n.d.). Covalent inhibitor drug discovery. Domainex. Available at: [Link]

-

de Bruin, G., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(16), 4988. Available at: [Link]

-

van der Wouden, M., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Available at: [Link]

-

Zhao, L., et al. (2021). Advanced approaches of developing targeted covalent drugs. European Journal of Medicinal Chemistry, 223, 113661. Available at: [Link]

-

van der Wouden, M., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Available at: [Link]

-

WuXi AppTec. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors [Video]. YouTube. Available at: [Link]

- BenchChem. (2025). Application Note and Protocol: Nucleophilic Substitution of the Bromomethyl Group. BenchChem Application Note.

-

Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6201. Available at: [Link]

-

Kananovich, D. G., & Isakov, E. B. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(13), 5121. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a versatile heterocyclic building block. While specific literature on this compound is sparse, this document extrapolates from established chemical principles and data on analogous structures to present a robust guide for researchers, scientists, and professionals in drug development. We will delve into its synthesis, explore its chemical reactivity, and discuss its potential applications, grounding our discussion in authoritative chemical knowledge.

Introduction: A Versatile Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional structure that can effectively explore pharmacophore space.[1] The introduction of a reactive bromomethyl group at the 2-position, combined with the N-methylation, renders this compound a valuable intermediate for introducing the 1-methylpyrrolidin-2-ylmethyl moiety into a target molecule. This moiety is of significant interest in the development of novel therapeutics. The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, making it easier to handle in a laboratory setting.[2]

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available (S)-(-)-1-Methyl-2-pyrrolidinemethanol. The synthesis involves the bromination of the primary alcohol. A common and effective method for such a transformation is the use of phosphorus tribromide (PBr₃).

Synthetic Workflow

The proposed two-step synthesis involves the bromination of the alcohol followed by the formation of the hydrobromide salt.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-2-(Bromomethyl)-1-methylpyrrolidine

-

To a stirred solution of (S)-(-)-1-Methyl-2-pyrrolidinemethanol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere of argon at 0°C, add pyridine (1.2 eq) dropwise.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure (S)-2-(Bromomethyl)-1-methylpyrrolidine.

Step 2: Formation of (S)-2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

-

Dissolve the purified (S)-2-(Bromomethyl)-1-methylpyrrolidine from Step 1 in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a 48% aqueous solution of hydrobromic acid (1.1 eq) dropwise with stirring.

-

A precipitate should form. Continue stirring for 30 minutes.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-(Bromomethyl)-1-methylpyrrolidine hydrobromide as a crystalline solid.

Rationale for Experimental Choices

-

Phosphorus Tribromide (PBr₃): PBr₃ is a classic and effective reagent for converting primary alcohols to alkyl bromides with minimal rearrangement.

-

Pyridine: Pyridine is added to neutralize the hydrobromic acid byproduct of the reaction, preventing potential side reactions.

-

Anhydrous Conditions: The reaction is sensitive to water, which would react with PBr₃. Therefore, anhydrous solvents and an inert atmosphere are crucial.

-

Hydrobromic Acid: The use of hydrobromic acid allows for the straightforward formation of the hydrobromide salt, which often improves the stability and handling of amine-containing compounds.

Chemical Properties and Reactivity

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Br₂N | [4] |

| Molecular Weight | 258.98 g/mol | [4] |

| Appearance | Predicted to be a white to off-white crystalline solid | Analogy |

| Solubility | Expected to be soluble in water and polar organic solvents | [2] |

| IUPAC Name | 2-(bromomethyl)-1-methylpyrrolidine;hydrobromide | [3] |

Reactivity Profile: A Potent Alkylating Agent

The primary mode of reactivity for this compound is expected to be as an electrophile in nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles.

Sources

An In-Depth Technical Guide to 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a key building block in medicinal chemistry. The document details a robust synthetic protocol for its preparation from readily available starting materials, outlines its physicochemical and spectroscopic properties, and explores its critical role as a versatile intermediate in the discovery and development of novel therapeutics, particularly subtype-selective nicotinic acetylcholine receptor (nAChR) ligands. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that is ideal for exploring chemical space and achieving specific ligand-receptor interactions. The introduction of a reactive bromomethyl group at the 2-position of the N-methylated pyrrolidine core creates a versatile electrophilic handle, enabling a wide range of synthetic transformations.

This compound serves as a crucial intermediate for introducing the N-methylpyrrolidin-2-ylmethyl moiety into larger molecules. This structural motif is of particular interest in the design of ligands targeting nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels implicated in a variety of neurological and psychiatric disorders.[2] The development of subtype-selective nAChR modulators, including partial agonists, holds significant therapeutic promise for conditions such as nicotine addiction, Alzheimer's disease, and schizophrenia.[3]

This guide will provide a detailed examination of the synthesis, properties, and applications of this compound, offering practical insights for its effective utilization in drug discovery programs.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, (S)-(-)-1-Methyl-2-pyrrolidinemethanol (also known as N-methyl-L-prolinol), using phosphorus tribromide (PBr₃). This method is favored for its relatively mild conditions and good yields.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of alcohols using phosphorus tribromide.[4][5]

Materials:

-

(S)-(-)-1-Methyl-2-pyrrolidinemethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, dissolve (S)-(-)-1-Methyl-2-pyrrolidinemethanol (1.0 eq) in anhydrous diethyl ether.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel with vigorous stirring. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding crushed ice or cold deionized water to the flask while cooling in an ice bath.

-

Workup: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2x). Combine the organic extracts.

-

Neutralization and Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by deionized water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(Bromomethyl)-1-methylpyrrolidine as an oil.

-

Salt Formation: The resulting free base can be converted to the hydrobromide salt by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and adding a solution of hydrogen bromide in the same solvent or by bubbling hydrogen bromide gas through the solution. The hydrobromide salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Rationale and Self-Validation

-

Choice of Reagent: Phosphorus tribromide is a classic and effective reagent for converting primary and secondary alcohols to the corresponding bromides.[5] It generally proceeds via an SN2 mechanism, which minimizes the risk of carbocation rearrangements that can occur with other brominating agents like HBr.

-

Anhydrous Conditions: The use of anhydrous diethyl ether and a drying tube is crucial to prevent the hydrolysis of phosphorus tribromide, which would reduce its efficacy and generate phosphorous acid as a byproduct.

-

Controlled Addition: The slow, dropwise addition of PBr₃ at low temperature is essential to manage the exothermic nature of the reaction and prevent side reactions.

-

Aqueous Workup: The aqueous workup serves to remove any unreacted PBr₃ and phosphorous acid byproducts. The sodium bicarbonate wash neutralizes any remaining acidic species. The final product, being a tertiary amine, will be protonated and partition into the aqueous layer during acidic workup. Careful pH adjustment is necessary for efficient extraction. The hydrobromide salt formation aids in purification and improves the stability and handling of the final product.

Physicochemical and Spectroscopic Properties

The hydrobromide salt of 2-(Bromomethyl)-1-methylpyrrolidine is typically a solid, which is more stable and easier to handle than the free base.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₃Br₂N |

| Molecular Weight | 258.98 g/mol [6] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in water and polar organic solvents |

Spectroscopic Data

¹H NMR (DMSO-d₆):

-

~1.8-2.2 ppm (m, 4H): Protons on C3 and C4 of the pyrrolidine ring.

-

~2.8 ppm (s, 3H): Protons of the N-methyl group.

-

~3.0-3.8 ppm (m, 3H): Protons on C2 and C5 of the pyrrolidine ring.

-

~3.6-4.0 ppm (m, 2H): Protons of the bromomethyl group (CH₂Br).

-

~9.5-10.5 ppm (br s, 1H): Proton of the hydrobromide salt (N⁺-H).

¹³C NMR (DMSO-d₆):

-

~22-25 ppm: C4 of the pyrrolidine ring.

-

~28-32 ppm: C3 of the pyrrolidine ring.

-

~35-40 ppm: Bromomethyl carbon (CH₂Br).

-

~40-45 ppm: N-methyl carbon.

-

~55-60 ppm: C5 of the pyrrolidine ring.

-

~65-70 ppm: C2 of the pyrrolidine ring.

FTIR (KBr, cm⁻¹):

-

~2800-3000: C-H stretching vibrations of the alkyl groups.

-

~2400-2700: N⁺-H stretching of the ammonium salt.

-

~1450-1480: C-H bending vibrations.

-

~1000-1200: C-N stretching vibrations.

-

~600-700: C-Br stretching vibration.[7]

Applications in Drug Discovery: A Gateway to Nicotinic Acetylcholine Receptor Ligands

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. Its primary application lies in the development of ligands for nicotinic acetylcholine receptors (nAChRs).

Role in the Synthesis of nAChR Partial Agonists

The N-methylpyrrolidin-2-ylmethyl moiety is a key pharmacophoric element in many potent and selective nAChR ligands. This fragment can be readily introduced into a target molecule via nucleophilic substitution of the bromide in 2-(Bromomethyl)-1-methylpyrrolidine.

Partial agonists of nAChRs are particularly sought after for therapeutic applications. These compounds bind to the receptor and elicit a submaximal response compared to the endogenous agonist, acetylcholine. This dual agonist/antagonist profile can help to stabilize receptor function, making them promising candidates for treating conditions like nicotine addiction.[3] Varenicline, a well-known smoking cessation aid, is a partial agonist of the α4β2 nAChR subtype.[8]

The synthesis of novel analogs of known nAChR ligands often involves the reaction of 2-(Bromomethyl)-1-methylpyrrolidine with a nucleophilic partner, such as a phenol or an amine, to generate more complex structures with tailored pharmacological profiles.[9]

Representative Synthetic Application

The following diagram illustrates a general synthetic scheme where 2-(Bromomethyl)-1-methylpyrrolidine is used to synthesize a potential nAChR ligand.

Caption: General reaction scheme for the synthesis of nAChR ligand precursors.

Conclusion

This compound is a strategically important synthetic intermediate in the field of drug discovery. Its straightforward synthesis from readily available precursors, coupled with the reactivity of the bromomethyl group, makes it an invaluable tool for medicinal chemists. The ability to introduce the N-methylpyrrolidin-2-ylmethyl moiety into diverse molecular scaffolds has been particularly instrumental in the development of novel and selective ligands for nicotinic acetylcholine receptors. This in-depth guide provides the necessary technical information and practical insights to empower researchers to effectively synthesize and utilize this versatile building block in their quest for new and improved therapeutics.

References

-

Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. 2011. [Link]

-

Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules. 2019. [Link]

-

Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research. 2015. [Link]

- Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022. [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-Portal.org. [Link]

-

Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. docbrown.info. [Link]

-

Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry. 2005. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal. 2022. [Link]

-

Role of nicotine receptor partial agonists in tobacco cessation. Lung India. 2014. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Role of nicotine receptor partial agonists in tobacco cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Theoretical and Spectroscopic Investigation of 2-(Bromomethyl)-1-methylpyrrolidine Hydrobromide: A Computational Chemistry Whitepaper